molecular formula C17H23N3O3S B2851953 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034589-55-2

4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2851953
CAS No.: 2034589-55-2
M. Wt: 349.45
InChI Key: MBTFUHGENIKQGB-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group and a methyl group The compound also contains a tetrahydropyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzene sulfonamide derivative, followed by the introduction of the ethoxy and methyl groups. The tetrahydropyrazolo[1,5-a]pyridine moiety is then synthesized separately and coupled with the benzene sulfonamide derivative.

    Preparation of Benzene Sulfonamide Derivative:

    Introduction of Ethoxy and Methyl Groups: The ethoxy group can be introduced via an etherification reaction, while the methyl group can be added through a Friedel-Crafts alkylation.

    Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step is the coupling of the tetrahydropyrazolo[1,5-a]pyridine moiety with the benzene sulfonamide derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used to study the effects of sulfonamide derivatives on biological systems.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydropyrazolo[1,5-a]pyridine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-phenylbenzenesulfonamide
  • 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-phenylbenzenesulfonamide

Uniqueness

The uniqueness of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide lies in its specific substitution pattern and the presence of the tetrahydropyrazolo[1,5-a]pyridine moiety. This structure imparts unique chemical and biological properties, making it distinct from other sulfonamide derivatives.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-23-17-8-7-15(10-13(17)2)24(21,22)19-12-14-11-18-20-9-5-4-6-16(14)20/h7-8,10-11,19H,3-6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTFUHGENIKQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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